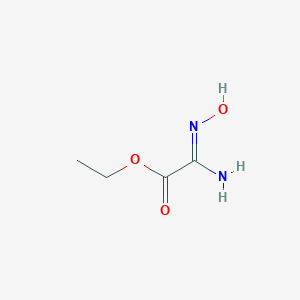

Ethyl 2-oximinooxamate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl (2Z)-2-amino-2-hydroxyiminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYKRMZPOOILBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430645 | |

| Record name | Ethyl 2-oximinooxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10489-74-4 | |

| Record name | Ethyl 2-oximinooxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-oximinooxamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-oximinooxamate can be synthesized through the reaction of ethyl oxalate with hydroxylamine hydrochloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the oximino group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation route with optimization for scale-up. This includes controlling reaction temperatures, concentrations, and purification processes to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxime derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the oximino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxime derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted oxamate derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-oximinooxamate has been identified as a key intermediate in the synthesis of various biologically active compounds. It serves as a precursor for the development of metalloprotease inhibitors, which are crucial in treating diseases that involve excessive extracellular matrix degradation, such as rheumatoid arthritis and cancer. Research indicates that derivatives synthesized from this compound exhibit potent inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-13 .

Case Study: MMP Inhibition

A study demonstrated that compounds derived from this compound were effective in inhibiting MMP-13, which plays a significant role in tissue remodeling and inflammation. These compounds were tested for their ability to reduce symptoms associated with osteoarthritis and other inflammatory conditions, showing promising results in both in vitro and in vivo models .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, certain derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .

Case Study: Antimicrobial Screening

In one study, several derivatives synthesized from this compound were screened for their antimicrobial activity using the agar well diffusion method. Compounds demonstrated varying degrees of effectiveness against Candida albicans, with some exhibiting inhibition zones greater than 25 mm, indicating strong antimicrobial potential .

Biochemical Tool

This compound is also utilized as a biochemical tool in research settings. It has been employed to investigate metabolic pathways involving oxime formation and as a coupling agent in peptide synthesis. Its low toxicity profile makes it an attractive alternative to traditional coupling agents like benzotriazole derivatives .

Applications in Biochemical Investigations

The compound has been used to facilitate the synthesis of complex molecules through oxime formation reactions, which are critical in developing new therapeutic agents. Additionally, its role in studying enzyme kinetics and interactions has provided valuable insights into metabolic processes .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of ethyl 2-oximinooxamate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The oximino group (-C=N-OH) is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ethyl Oxamate (CAS 617-36-7)

- Molecular formula: C₄H₇NO₃.

- Key differences: Lacks the oxime (-NOH) group, replacing it with a primary amine (-NH₂) . Lower molecular weight (117.10 g/mol) and simpler structure . Applications: Intermediate in peptide synthesis; less reactive in redox reactions compared to oxime derivatives .

| Property | Ethyl 2-Oximinooxamate | Ethyl Oxamate |

|---|---|---|

| Functional group | Oxime (-NOH) | Amide (-NH₂) |

| Molecular weight (g/mol) | 132.118 | 117.10 |

| Stability | Air-sensitive | More stable |

Ethyl Thiooxamate (CAS 16982-21-1)

- Molecular formula: C₄H₇NO₂S.

- Key differences :

| Property | This compound | Ethyl Thiooxamate |

|---|---|---|

| Heteroatom | Oxygen (oxime) | Sulfur (thioamide) |

| Melting point (°C) | 99–103 | 62–65 |

| Reactivity | Oxime-mediated chelation | Thiol-specific |

Ethyl Cyanoglyoxylate-2-Oxime (CAS N/A)

- Molecular formula : C₅H₅N₂O₃ (estimated).

- Key differences: Incorporates a cyano (-CN) group adjacent to the oxime, enhancing electrophilicity . Applications: Intermediate in agrochemicals; cyano group enables nucleophilic additions .

| Property | This compound | Ethyl Cyanoglyoxylate-2-Oxime |

|---|---|---|

| Substituent | Oxime | Oxime + cyano |

| Polarity | High (PSA = 84.91) | Higher (due to -CN) |

Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate (CAS 139507-52-1)

- Molecular formula: C₆H₁₁NO₄.

- Key differences: Methoxy and methylamino groups increase steric bulk and reduce hydrogen-bonding capacity . Applications: Used in peptide coupling; modified solubility in organic solvents .

| Property | This compound | Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate |

|---|---|---|

| Functional complexity | Oxime only | Methoxy + methylamino |

| Molecular weight (g/mol) | 132.118 | 161.16 |

Biologische Aktivität

Ethyl 2-oximinooxamate (C4H8N2O3) is an organic compound that has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and medicinal applications. This document provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

Overview of this compound

This compound is characterized as a crystalline powder, typically white to yellow in color. It serves as an intermediate in various chemical syntheses and has been studied for its potential therapeutic properties. The compound is known to exhibit antimicrobial activity and may play a role in the development of pharmaceutical agents.

Synthesis Methods

The synthesis of this compound can be achieved through the reaction of ethyl oxalate with hydroxylamine hydrochloride under basic conditions. The general reaction pathway involves:

- Reagents : Ethyl oxalate, hydroxylamine hydrochloride, sodium hydroxide.

- Conditions : Heating at approximately 130°C for several hours.

- Yield : Typical yields from laboratory synthesis are around 54% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans. .

- Enzyme Inhibition : this compound has been identified as a potential inhibitor of metalloproteases, which are enzymes implicated in various disease processes, including cancer and inflammatory diseases. .

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound derivatives demonstrated notable efficacy:

- Tested Strains : The compound was tested against Staphylococcus aureus, Bacillus subtilis, and Candida albicans.

- Results : The derivatives showed higher activity compared to standard antibiotics such as metronidazole and streptomycin, indicating their potential as effective antimicrobial agents .

Case Studies

-

Case Study on Antifungal Activity :

- A derivative of this compound was synthesized and tested for antifungal properties.

- Results indicated a significant reduction in fungal growth at concentrations lower than those required for traditional antifungals.

-

Case Study on Bacterial Inhibition :

- Various derivatives were synthesized and screened for antibacterial activity.

- The study found that certain modifications to the ethyl group enhanced antibacterial efficacy significantly.

Comparative Analysis

The following table summarizes the comparative biological activity of this compound with similar compounds:

| Compound | Antibacterial Activity | Antifungal Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Metalloprotease inhibition |

| Ethyl 2-Chloro-2-(hydroxyimino)acetate | Moderate | Low | Not fully characterized |

| Ethyl 2-Amino(hydroxyimino)acetate | Low | High | Unknown |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 2-oximinooxamate to ensure high reproducibility?

- Methodological Answer : To achieve reproducible synthesis, document reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) and employ purification techniques like recrystallization or column chromatography. Use spectroscopic methods (e.g., -NMR, -NMR) to confirm structural integrity. For novel compounds, provide full spectral data and purity assessments (e.g., HPLC, melting point). Experimental details should align with guidelines requiring explicit procedural descriptions to enable replication .

Q. What characterization techniques are essential for confirming the identity and purity of this compound?

- Methodological Answer : Prioritize a combination of spectroscopic and chromatographic methods:

- Structural confirmation : IR spectroscopy for functional groups (e.g., oxime C=N stretch at ~1600–1650 cm), -NMR for proton environments, and high-resolution mass spectrometry (HRMS) for molecular ion verification.

- Purity assessment : HPLC with UV detection (≥95% purity threshold) and differential scanning calorimetry (DSC) to check for polymorphic impurities. Cross-reference spectral data with databases like NIST Chemistry WebBook for known analogs .

Q. How should researchers assess the impact of reagent purity on the synthesis and reactivity of this compound?

- Methodological Answer : Use reagents with documented purity grades (e.g., ≥99% for critical steps) and verify supplier certificates of analysis. For moisture-sensitive reactions, employ Karl Fischer titration to confirm solvent dryness. Compare reaction yields and byproduct profiles under controlled purity conditions to isolate impurity-driven side reactions .

Advanced Research Questions

Q. How can contradictory data in kinetic studies of this compound’s reactivity be resolved?

- Methodological Answer : Conduct controlled replicate experiments under identical conditions to isolate variables. Use error analysis (e.g., standard deviation across triplicates) and statistical tools (e.g., ANOVA) to identify outliers. Cross-validate results with complementary techniques, such as computational modeling (DFT for reaction pathways) or in-situ monitoring (Raman spectroscopy for intermediate detection) .

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Perform density functional theory (DFT) calculations to map potential energy surfaces for key reactions (e.g., oxime tautomerization). Validate models using experimental kinetic data. Leverage software like Gaussian or ORCA with solvent correction (e.g., PCM for polar aprotic solvents) to improve accuracy. Compare results with literature analogs to identify substituent effects .

Q. How can researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing:

- pH stability : Prepare buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals.

- Thermal stability : Conduct thermogravimetric analysis (TGA) and isothermal stress testing (40–80°C) to determine decomposition kinetics (Arrhenius plots). Include control samples with inert atmospheres (N) to isolate oxidative pathways. Report degradation products via LC-MS .

Data Management and Reproducibility

Q. What strategies ensure raw data transparency in studies involving this compound?

- Methodological Answer : Archive raw data (spectra, chromatograms) in supplementary materials with metadata (instrument settings, calibration curves). Use repositories like Figshare or Zenodo for public access. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using DOIs. For large datasets (e.g., molecular dynamics trajectories), provide summarized metrics (e.g., RMSD plots) in the main text .

Q. How should researchers address discrepancies between theoretical and experimental spectral data for this compound?

- Methodological Answer : Re-examine computational parameters (basis set, solvation model) and experimental conditions (sample concentration, solvent). Use peak deconvolution software (e.g., MestReNova) to resolve overlapping signals. Validate assignments via isotopic labeling or heteronuclear correlation spectroscopy (e.g., - HMBC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.